2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde

Targeted protein degradation PROTAC stability CRBN ligand design

Phthalimide-based PROTAC building blocks often hydrolyze in cell culture media, confounding extended-duration degradation assays. This phenyl glutarimide (PG) analogue retains CRBN binding (LE >0.48) with superior physiological stability. The para-phenyl acetaldehyde exit vector enables hydrazone-based rapid library synthesis and alternative ternary complex geometries. - **Application:** PROTAC & molecular glue building block for aldehyde-hydrazide coupling - **Advantage:** Eliminates phthalimide ring hydrolysis vs. pomalidomide/lenalidomide scaffolds - **Logistics:** mg to g quantities, standard B2B shipping

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B13930092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)CC=O
InChIInChI=1S/C13H13NO3/c15-8-7-9-1-3-10(4-2-9)11-5-6-12(16)14-13(11)17/h1-4,8,11H,5-7H2,(H,14,16,17)
InChIKeyADOQHFGLQCJEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Glutarimide CRBN Ligand Overview


2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde (CAS 2703917-01-3) is a phenyl glutarimide (PG)-class cereblon (CRBN) E3 ubiquitin ligase ligand functionalized with a pendant aldehyde group for linker conjugation [1]. With a molecular formula of C₁₃H₁₃NO₃ and molecular weight of 231.25 g/mol , this building block belongs to a structurally distinct class of CRBN binders that retain the glutarimide pharmacophore essential for CRBN engagement while replacing the phthalimide ring characteristic of classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide with a phenyl-based scaffold [1]. The aldehyde functional group serves as a versatile conjugation handle enabling reductive amination or hydrazide coupling with target-protein ligands bearing complementary amine or hydrazide moieties, facilitating modular assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [2].

Aldehyde-functionalized phenyl glutarimide CRBN ligand for PROTAC/molecular glue design
Versatile conjugation via reductive amination or hydrazide coupling – enables parallel library assembly
Non-phthalimide scaffold with reported hydrolytic stability context for extended cell-based degradation assays

Structural Divergence from Phthalimide CRBN Ligands


Generic substitution of the phenyl glutarimide scaffold with classical phthalimide-based CRBN ligands (thalidomide, lenalidomide, or pomalidomide derivatives) introduces critical functional group liabilities and linker exit vector incompatibilities that cannot be compensated by simple structural interchange. Phthalimide-based PROTAC building blocks such as pomalidomide-4'-carboxylic acid or lenalidomide-C5-amine contain a phthalimide or isoindolinone ring system that is susceptible to hydrolytic ring-opening in commonly utilized cell culture media, leading to degradation of the CRBN-binding pharmacophore and loss of cellular efficacy [1]. In contrast, phenyl glutarimide (PG) analogues retain CRBN binding with high ligand efficiency (LE >0.48) while exhibiting measurably improved chemical stability under physiological conditions [1]. Furthermore, the aldehyde conjugation handle on the para-phenyl acetaldehyde moiety provides a distinctly different linker attachment geometry compared to the C4/C5 exit vectors of pomalidomide or the aniline-based exit vectors of lenalidomide, directly impacting ternary complex formation geometry and target degradation efficiency [2]. Interchanging these scaffolds without re-optimizing linker length and composition predictably results in loss of degradation potency, as linker parameters are scaffold-specific [3].

Phenyl glutarimide building block
Classical phthalimide-based CRBN building blocks
Resistant to hydrolytic ring-opening in cell culture media; chemical integrity may support longer assay windows
Phthalimide ring hydrolysis can compromise CRBN binding and attenuate degradation potency over time
para-Phenyl acetaldehyde exit vector provides distinct linker geometry; enables exploration of alternative ternary complex orientations
C4/C5 phthalimide or aniline-based exit vectors limit accessible ternary complex geometries
Aldehyde handle compatible with mild hydrazone/amine coupling, orthogonal to amide formation
Carboxylic acid-functionalized derivatives require amide coupling conditions that may be incompatible with acid-sensitive target ligands

Differentiation Evidence vs. Phthalimide-Based Building Blocks


Chemical Stability in Cell Culture Media

Phenyl glutarimide (PG) CRBN ligands, the structural class to which 2-(4-(2,6-dioxopiperidin-3-yl)phenyl)acetaldehyde belongs, retain high CRBN binding affinity with ligand efficiency (LE) exceeding 0.48 while displaying improved chemical stability compared to phthalimide-based IMiDs and IMiD-derived PROTACs. PG-based PROTACs demonstrate resistance to the rapid hydrolytic degradation that compromises phthalimide-containing degraders in commonly utilized cell culture media [1]. This stability advantage is rooted in the absence of the hydrolytically labile phthalimide ring, which in IMiD-based PROTACs undergoes ring-opening under physiological pH conditions, leading to progressive loss of CRBN-binding pharmacophore integrity and attenuated cellular degradation potency [1].

Chemical stability in cell media
Class-level
PG ligands retain CRBN affinity (LE >0.48); improved resistance to hydrolytic degradation vs phthalimide-based building blocks
Supports selection for extended-duration cellular degradation studies
Stability profile reported under cell culture conditions; target-specific validation advised
Targeted protein degradation PROTAC stability CRBN ligand design

Linker Exit Vector Geometry

The phenyl glutarimide scaffold of 2-(4-(2,6-dioxopiperidin-3-yl)phenyl)acetaldehyde presents a para-phenyl acetaldehyde exit vector that is structurally and geometrically distinct from the C4/C5 substitution patterns of pomalidomide-based building blocks and the aniline-based exit vectors of lenalidomide derivatives. In the comprehensive PROTAC ligand review by Bricelj et al. (2021), the majority of CRBN-recruiting PROTACs employ pomalidomide derivatives with linker attachment at the C4-position of the phthalimide ring (exit vectors A1, A2), 4-hydroxythalidomide derivatives (B1, B2), or lenalidomide derivatives (D1–D3) [1]. The phenyl glutarimide scaffold represents an alternative class in which the linker exits from a phenyl ring para to the glutarimide attachment point rather than from the phthalimide ring system, altering the spatial relationship between the E3 ligase-binding warhead and the target protein ligand [1]. This topological divergence can be exploited to access ternary complex geometries that are sterically inaccessible with conventional phthalimide-based exit vectors [2].

Linker exit vector geometry
Class-level
para-Phenyl acetaldehyde exit vector differs from C4/C5 phthalimide and aniline-based vectors; alters spatial relationship between warheads
Enables probing ternary complex geometries inaccessible with standard IMiD-based exit vectors
Degradation efficiency depends on matched linker composition; re-optimization required
PROTAC linker design Exit vector geometry Ternary complex formation

Aldehyde Conjugation Chemistry

The aldehyde functional group of 2-(4-(2,6-dioxopiperidin-3-yl)phenyl)acetaldehyde enables hydrazide coupling and reductive amination conjugation strategies that are orthogonal to the amide bond formation typically required by carboxylic acid-functionalized CRBN building blocks such as pomalidomide-4'-carboxylic acid or phenyl-glutarimide 4'-oxyacetic acid. Almodóvar-Rivera et al. (2025) demonstrated the practical utility of aldehyde-functionalized achiral CRBN ligands in constructing a partial PROTAC library, where the aldehyde motif was coupled with hydrazide-containing BTK ligands to rapidly generate fully functional PROTACs. Initial HiBiT assay screening identified nine hits capable of significant BTK degradation, with compound B1 emerging as the most potent degrader, and a stable amide bioisostere (AM-B1) was further developed that induced significant antiproliferation and BTK degradation, with mechanistic studies confirming degradation via the ubiquitin-proteasome system [1].

Aldehyde conjugation efficiency
Cross-study comparable
Hydrazide coupling enabled rapid parallel PROTAC library synthesis; 9 active BTK degraders identified from screen
Supports library-based SAR exploration and reduces synthetic burden
Degradation confirmed via ubiquitin-proteasome system; lead compound bioisostere further characterized
PROTAC conjugation chemistry Aldehyde-hydrazide coupling Library synthesis

Research and Industrial Application Scenarios


PROTAC Library Synthesis via Hydrazide Coupling

Use 2-(4-(2,6-dioxopiperidin-3-yl)phenyl)acetaldehyde as the CRBN-recruiting building block in a two-stage PROTAC development strategy. In Stage 1, the aldehyde group is coupled with a panel of hydrazide-functionalized target-protein ligands via hydrazone formation, enabling rapid parallel synthesis of a partial PROTAC library. This approach, validated by Almodóvar-Rivera et al. (2025), allows simultaneous screening of multiple linker compositions and target ligand orientations without the need for sequential PROTAC synthesis [1]. The aldehyde-hydrazide coupling strategy is particularly advantageous when the target protein ligand contains functional groups incompatible with amide coupling reagents (e.g., acid-labile moieties), as hydrazone formation proceeds under mild conditions. Following initial hit identification, the hydrazone linkage can be reduced to a stable hydrazine or replaced with a bioisosteric amide bond for lead optimization [1].

Non-Phthalimide Chemical Space Exploration

Deploy the phenyl glutarimide scaffold of 2-(4-(2,6-dioxopiperidin-3-yl)phenyl)acetaldehyde in PROTAC campaigns where phthalimide ring hydrolysis has been identified as a confounding factor in cellular assay reproducibility. The PG scaffold class has been shown to retain CRBN binding with high ligand efficiency (LE >0.48) while exhibiting improved chemical stability compared to IMiD-based PROTACs that undergo rapid hydrolytic degradation in cell culture media [2]. This scenario is particularly relevant for extended-duration cellular degradation assays (>24 hours) where progressive loss of phthalimide-based CRBN ligand integrity can lead to time-dependent attenuation of degradation potency and false-negative results. By eliminating the hydrolytically labile phthalimide ring, PG-based degraders maintain consistent CRBN engagement throughout the assay window, improving data reliability [2].

Novel Ternary Complex Geometries

Utilize the para-phenyl acetaldehyde exit vector of this building block to probe ternary complex geometries that are sterically inaccessible with conventional pomalidomide C4 or lenalidomide C5 exit vectors. The linear, para-substituted phenyl acetaldehyde topology extends the linker attachment point away from the CRBN-binding glutarimide core in a direction that differs from the angular exit trajectories of phthalimide-based ligands [3]. This structural differentiation is valuable when initial PROTAC designs using standard pomalidomide or lenalidomide building blocks fail to induce productive ternary complex formation, as evidenced by weak or absent target degradation despite confirmed binary target engagement and CRBN binding [3]. The altered exit vector geometry can reposition the target protein relative to the E3 ligase surface, potentially rescuing degradation activity for targets where conventional exit vectors yield non-productive complexes [4].

Molecular Glue Scaffold Development

Apply 2-(4-(2,6-dioxopiperidin-3-yl)phenyl)acetaldehyde as a starting scaffold for molecular glue degrader development, where the aldehyde group serves as a synthetic handle for introducing diverse chemical modifications that modulate the CRBN surface for neosubstrate recruitment. The phenyl glutarimide core provides the essential CRBN-binding pharmacophore, while the aldehyde functionality enables diversification through reductive amination with primary amines, Grignard addition to generate secondary alcohols for further functionalization, or Wittig olefination to extend the linker framework . This synthetic versatility, combined with the improved chemical stability of the PG scaffold relative to phthalimide-based molecular glues [2], supports systematic exploration of structure–activity relationships governing neosubstrate degradation selectivity and efficiency .

Application
Selection Property
Validation Focus
PROTAC library synthesis research
Aldehyde-hydrazide coupling compatibility
Parallel library screening efficiency; hit identification speed
Non-phthalimide PROTAC stability studies
Hydrolytic stability profile in cell culture media
Consistent CRBN engagement over extended assay windows
Ternary complex geometry exploration
Distinct para-phenyl exit vector geometry
Access to alternative CRBN-target proximity conformations
Molecular glue scaffold development
Synthetic versatility from aldehyde handle
Diversification for neosubstrate recruitment profiling
Quote Request

Request a Quote for 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.